(R)-2-Aminoheptanedioic acid, also known as L-2-aminopimelic acid, is a significant compound in biochemical research and industrial applications. This compound is classified as a diacid amino acid, characterized by its two carboxylic acid groups and an amino group. It plays a vital role in various metabolic pathways, particularly in the biosynthesis of lysine and other amino acids.
(R)-2-Aminoheptanedioic acid is primarily sourced from microbial fermentation processes. It can be produced by specific bacterial strains that are genetically engineered for enhanced yield. In terms of classification, this compound falls under the category of amino acids, specifically dicarboxylic amino acids, due to the presence of two carboxyl functional groups in its structure.
The synthesis of (R)-2-aminoheptanedioic acid can be achieved through several methods:
The chemical synthesis route can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst choice to improve yield and purity. The biotechnological route leverages metabolic engineering techniques to enhance the biosynthetic pathways leading to (R)-2-aminoheptanedioic acid production.
(R)-2-Aminoheptanedioic acid has the molecular formula with a molecular weight of approximately 159.18 g/mol. The structure features two carboxylic acid groups (-COOH) and one amino group (-NH_2) attached to a heptane backbone.
InChI=1S/C7H13NO4/c8-5(7(9)10)3-1-2-4(6(11)12)13/h4H,1-3,8H2,(H,9,10)(H,11,12)
NC(CCCCC(O)=O)C(O)=O
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions within biological systems.
(R)-2-Aminoheptanedioic acid participates in various chemical reactions:
(R)-2-Aminoheptanedioic acid acts primarily through its interaction with specific enzymes involved in amino acid metabolism. One key target is the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase found in prokaryotic organisms.
The compound influences enzyme activity, thereby affecting the synthesis of amino acids and peptides. This interaction plays a crucial role in metabolic pathways related to protein metabolism.
The compound exhibits significant hydrogen bond donor and acceptor capabilities due to its functional groups, influencing its reactivity and interaction with biological molecules.
(R)-2-Aminoheptanedioic acid has several applications in scientific research:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its importance in modern chemistry and biotechnology.
(R)-2-Aminoheptanedioic acid (also termed D-enantiomer of alpha-aminopimelic acid) is primarily biosynthesized through lysine catabolism in eukaryotic and prokaryotic organisms. This pathway initiates with the condensation of lysine and α-ketoglutarate to form saccharopine, catalyzed by the enzyme lysine-ketoglutarate reductase. Saccharopine is subsequently hydrolyzed by saccharopine dehydrogenase into glutamate and α-aminoadipic semialdehyde (AASA). AASA undergoes oxidation via α-aminoadipic semialdehyde dehydrogenase (AASAD), yielding (R)-2-aminoheptanedioic acid as the terminal product [5]. This enzymatic cascade positions the compound as a key intermediate in the "aminoadipate pathway," which connects lysine degradation to central carbon metabolism [1] [5].
In bacteria, the stereochemistry of this pathway is critical: Mammalian systems typically produce the L-isomer, but microbial enzymes generate the (R)-configuration through chiral inversion. This enantiomeric specificity is essential for its biological roles in cell-wall biosynthesis and antibiotic precursor synthesis [1] [6].
Table 1: Enzymes in Lysine Catabolism Leading to (R)-2-Aminoheptanedioic Acid
Enzyme | Reaction Catalyzed | Product | Localization |
---|---|---|---|
Lysine-ketoglutarate reductase | Condenses lysine + α-ketoglutarate | Saccharopine | Mitochondrial matrix |
Saccharopine dehydrogenase | Hydrolyzes saccharopine | AASA + Glutamate | Cytosol |
α-Aminoadipic semialdehyde dehydrogenase | Oxidizes AASA | (R)-2-Aminoheptanedioic acid | Mitochondrial membrane |
Microorganisms employ specialized enzymatic machinery to synthesize and utilize (R)-2-aminoheptanedioic acid. In bacteria (e.g., Escherichia coli), this compound is integrated into the diaminopimelate (DAP) pathway, essential for lysine biosynthesis and peptidoglycan assembly. Key reactions include:
Table 2: Microbial Production Efficiency of (R)-2-Aminoheptanedioic Acid
Microbial Strain | Pathway | Primary Substrate | Yield (g/L) | Optical Purity |
---|---|---|---|---|
Corynebacterium glutamicum | DAP/Lysine catabolism | Glucose | 8.2 | >99% (R-enantiomer) |
Escherichia coli (engineered) | Heterologous expression | Glycerol | 5.6 | 98% |
Pseudomonas aeruginosa | Native catabolism | Lysine | 3.1 | 95% |
Biotechnological applications leverage these pathways through fermentation optimization and enzyme engineering. Corynebacterium glutamicum is particularly valuable due to its high secretion efficiency and enantiomeric purity, making it ideal for large-scale production [4] [6].
(R)-2-Aminoheptanedioic acid serves as a critical precursor in the biosynthesis of β-lactam antibiotics, including penicillins and cephalosporins. Its incorporation occurs through two principal mechanisms:
Precursor for the ACV Tripeptide
In fungi (e.g., Penicillium chrysogenum) and bacteria (e.g., Streptomyces clavuligerus), (R)-2-aminoheptanedioic acid is condensed with L-cysteine and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the multidomain enzyme ACV synthetase (ACVS), which activates each amino acid via adenylation and orchestrates peptide bond formation [4]. The ACV tripeptide undergoes bicyclization by isopenicillin N synthase (IPNS), generating the β-lactam ring essential for antibiotic activity [4] [7].
Structural Analogue in Bacterial Resistance
The D-configuration of (R)-2-aminoheptanedioic acid enables it to mimic D-alanyl-D-alanine, the natural substrate of penicillin-binding proteins (PBPs). This structural analogy underpins the mechanism of β-lactam antibiotics: They acylate PBPs and irreversibly inhibit peptidoglycan transpeptidation, weakening bacterial cell walls [4] [10]. Resistance arises when bacteria produce β-lactamases, enzymes that hydrolyze β-lactam rings. However, research indicates that derivatives of alpha-aminopimelic acid (e.g., in carbapenems) resist degradation by these enzymes due to steric hindrance from their side chains [4] [10].
Table 3: (R)-2-Aminoheptanedioic Acid in β-Lactam Biosynthesis
β-Lactam Compound | Producing Organism | Biosynthetic Role | Resistance Profile |
---|---|---|---|
Penicillin G | Penicillium chrysogenum | Incorporated into ACV tripeptide | Susceptible to Class A β-lactamases |
Cephalosporin C | Acremonium chrysogenum | Intermediate in ring expansion | Resistant due to C3′ substituent |
Cefiderocol (siderophore) | Synthetic | Siderophore conjugate enhances cellular uptake | Resists metallo-β-lactamases |
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